

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 2-Chlorothiazole

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Compound of Interest

Compound Name: 2-Chlorothiazole

Cat. No.: B1198822

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various kinase inhibitors utilizing **2-chlorothiazole** and its derivatives as key building blocks. The thiazole scaffold is a privileged structure in medicinal chemistry, and its functionalization, often originating from the reactive 2-chloro position, has led to the development of potent and selective kinase inhibitors for therapeutic use.^[1]

Introduction to 2-Chlorothiazole in Kinase Inhibitor Synthesis

2-Chlorothiazole and its analogs are versatile synthons in the synthesis of a diverse range of biologically active molecules. The reactivity of the chlorine atom at the 2-position allows for facile nucleophilic substitution, making it an ideal starting point for constructing complex heterocyclic systems that can effectively target the ATP-binding site of kinases.^[1] The 2-aminothiazole moiety, readily derived from **2-chlorothiazole**, is a prominent pharmacophore found in numerous kinase inhibitors, including the FDA-approved drug Dasatinib.^{[1][2]}

This document will focus on the synthesis and application of kinase inhibitors targeting key players in cellular signaling pathways, including BCR-ABL, Checkpoint Kinase 1 (CHK1), Aurora Kinases, and Cyclin-Dependent Kinase 2 (CDK2).

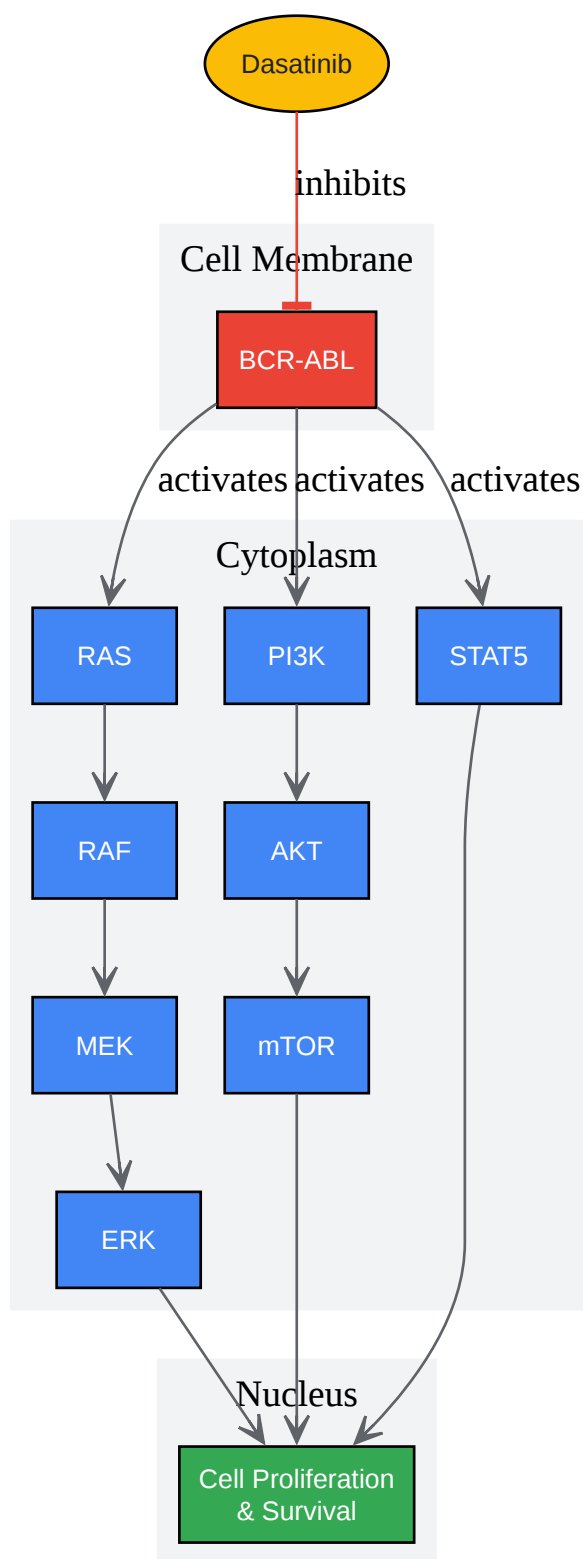
Key Kinase Targets and Inhibitors

BCR-ABL and Src Kinase Inhibitor: Dasatinib

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib showcases a key application of a **2-chlorothiazole** derivative.

BCR-ABL Signaling and Inhibition by Dasatinib

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the abnormal proliferation of myeloid cells in CML.[3] It activates a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, RAS/MAPK, and JAK/STAT pathways, leading to increased cell survival and proliferation.[4][5] Dasatinib effectively inhibits the kinase activity of BCR-ABL by binding to the ATP-binding site, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[3][6]



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BCR-ABL signaling and its inhibition by Dasatinib.

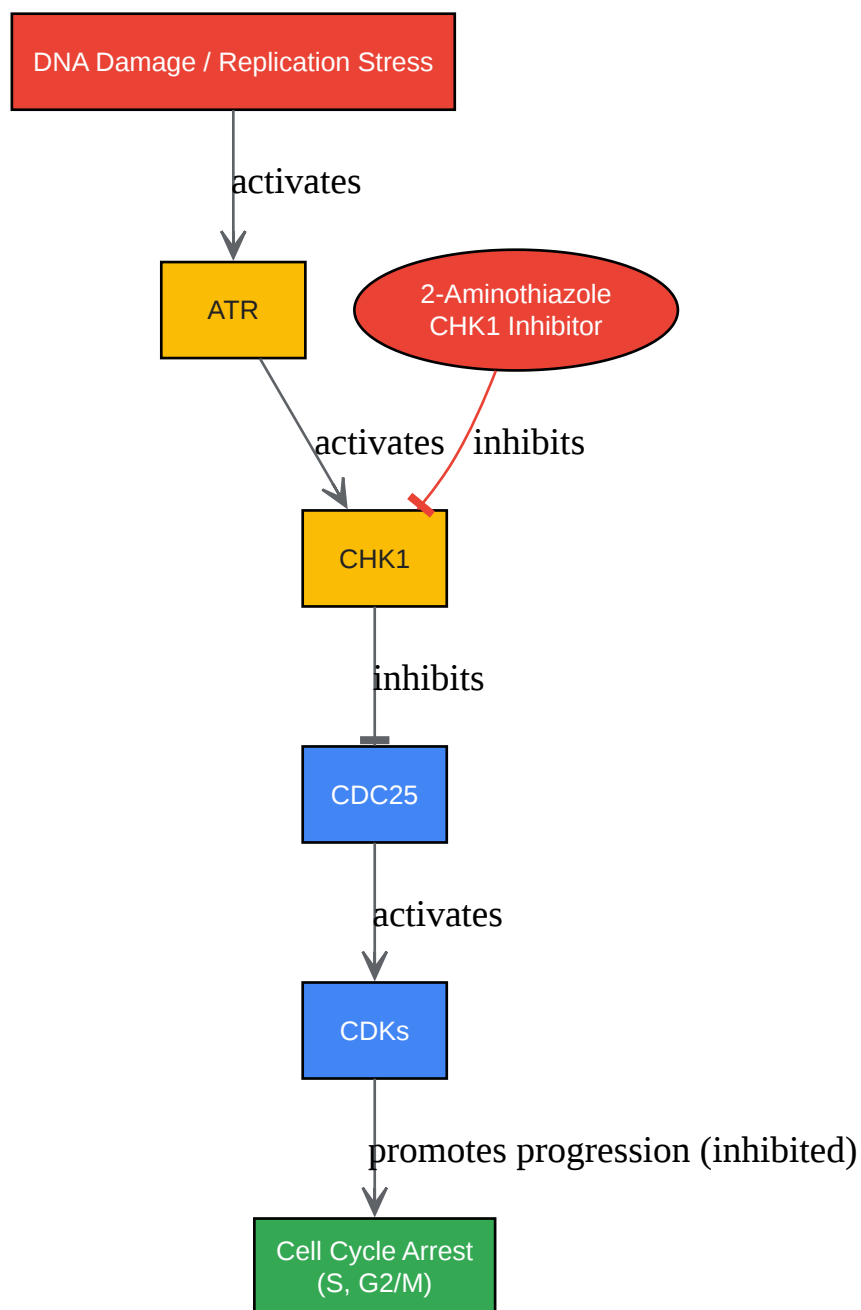
Quantitative Data: Dasatinib Activity

Compound	Target Kinase	IC50 (nM)	Cell Line	Reference
Dasatinib	Bcr-Abl	<1	-	[7]
Dasatinib	Src family kinases	<1	-	[7]
Dasatinib	Btk	5	In vitro	[8]
Dasatinib	Tec	297	In vitro	[8]

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[9] Upon activation by ATR, CHK1 phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[2][9] Cancer cells often have a defective G1 checkpoint and are therefore highly dependent on the S and G2/M checkpoints regulated by CHK1 for survival.[10] This makes CHK1 an attractive target for cancer therapy, where its inhibition can sensitize cancer cells to DNA-damaging agents.[11]

CHK1 Signaling Pathway



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The CHK1 signaling pathway and its inhibition.

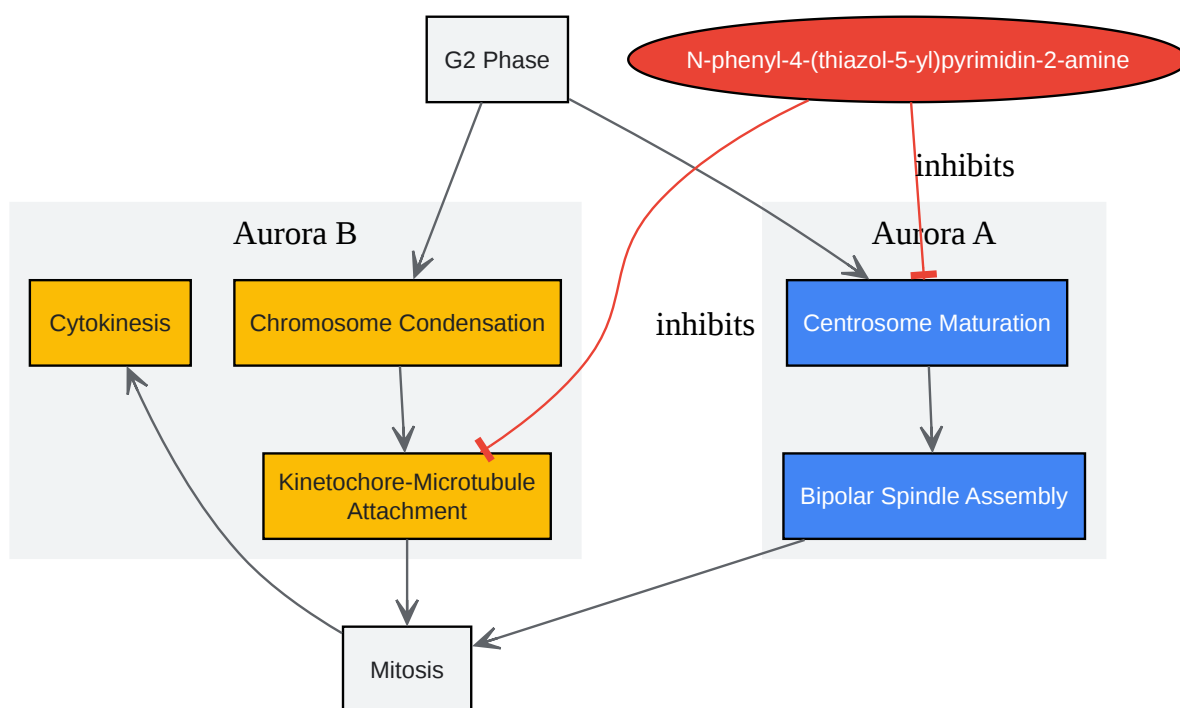
Quantitative Data: 2-Aminothiazole CHK1 Inhibitors

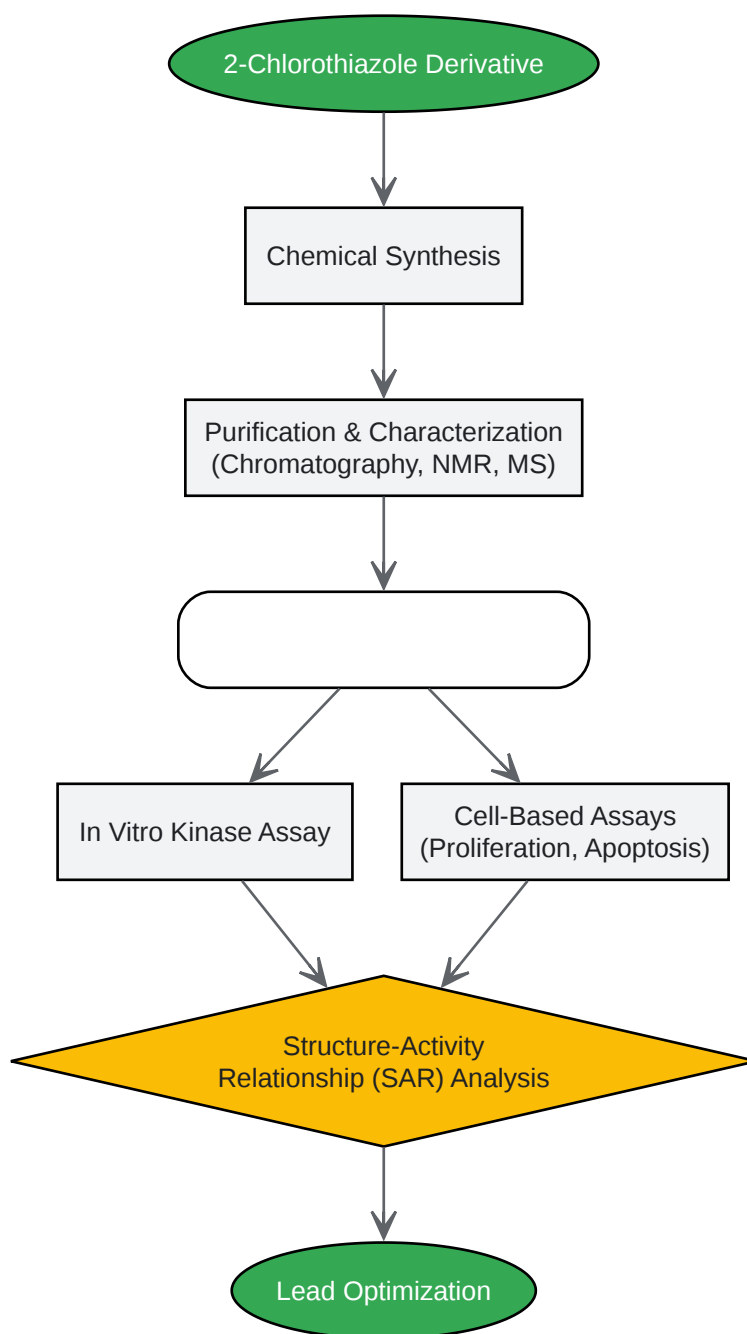
Compound ID	CHK1 IC50 (nM)	MV-4-11 Cell IC50 (nM)	Z-138 Cell IC50 (nM)	Reference
8n	4.25 ± 0.10	42.10 ± 5.77	24.16 ± 6.67	[12] [13] [14]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[\[1\]](#) Their overexpression is common in many cancers, leading to genomic instability.[\[15\]](#) N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, synthesized from 2-aminothiazole precursors, are potent inhibitors of Aurora A and B kinases.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Aurora Kinase Signaling in Mitosis





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